molecular formula C20H16ClN3OS B2993735 N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide CAS No. 477859-44-2

N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide

Cat. No.: B2993735
CAS No.: 477859-44-2
M. Wt: 381.88
InChI Key: AJCDJVKDMFPXMS-UHFFFAOYSA-N
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Description

“N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide” is a chemical compound with the molecular formula C20H16ClN3OS . It has an average mass of 381.879 Da and a monoisotopic mass of 381.070251 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Antifolate Inhibitors and Antitumor/Antibacterial Agents

One significant application involves the use of pyrimidine derivatives as nonclassical antifolate inhibitors of thymidylate synthase (TS), showcasing their potential as antitumor and/or antibacterial agents. These compounds, including variants with substitutions at the 5-position, such as 4'-chlorophenyl, exhibit potency against human TS, suggesting their relevance in developing treatments for various cancers and bacterial infections. The synthesis approach for these compounds involves an oxidative addition reaction, demonstrating their chemical versatility and potential for therapeutic application (Gangjee et al., 1996).

Synthesis of Heterocycles

Another research avenue explores new routes to heterocycles via the sulphenylation of unsaturated amides, including N-allyl derivatives. This method affords various cyclic products and demonstrates the chemical flexibility of pyrimidine derivatives in synthesizing diverse heterocyclic structures, which could have multiple applications in medicinal chemistry and materials science (Samii et al., 1987).

Asymmetric Synthesis

Research also delves into asymmetric synthesis, where pyrimidine derivatives serve as substrates for reactions yielding products with high enantiomeric excess. This aspect underscores the potential of such compounds in stereoselective synthesis, which is crucial for creating pharmaceuticals with specific activity profiles (Frank & Gais, 1998).

Polymer and Material Science

Pyrimidine derivatives are investigated for their utility in creating transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for various applications in the materials science domain, such as in optoelectronics and as components in specialized coatings (Tapaswi et al., 2015).

Biological Activity

Furthermore, the synthesis and characterization of novel 5-methyl-4-thiopyrimidine derivatives, varying in the substituent at the 5-position of the pyrimidine ring, have been explored. These compounds exhibit different features in hydrogen-bond interactions and have been assessed for cytotoxicity against various cell lines, indicating their potential in designing new therapeutic agents (Stolarczyk et al., 2018).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-phenyl-N-prop-2-enylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-2-12-22-19(25)17-13-23-18(14-6-4-3-5-7-14)24-20(17)26-16-10-8-15(21)9-11-16/h2-11,13H,1,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCDJVKDMFPXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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